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Compound of Interest

Compound Name: 2-(1H-tetrazol-5-yl)phenol

Cat. No.: B1417642

This technical guide provides an in-depth analysis of the essential spectroscopic data required
for the unequivocal identification and characterization of 2-(1H-tetrazol-5-yl)phenol (Molecular
Formula: C7HeN4O, Molecular Weight: 162.15 g/mol )[1]. As a critical building block in
medicinal chemistry and materials science, primarily due to the tetrazole ring serving as a
bioisosteric replacement for a carboxylic acid group, rigorous structural confirmation is
paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive
analytical portrait of the molecule for researchers, scientists, and professionals in drug
development.

Molecular Structure and Analytical Rationale

The structural integrity of any synthesized compound is the foundation of its potential
application. For 2-(1H-tetrazol-5-yl)phenol, the key is to confirm the presence and connectivity
of the ortho-substituted phenol ring and the 1H-tetrazole moiety. Each spectroscopic technique
offers a unique and complementary piece of the structural puzzle. NMR spectroscopy
elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups
and bonding environment, and Mass Spectrometry confirms the molecular weight and provides
insight into the molecule's fragmentation and stability.
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Caption: Chemical structure of 2-(1H-tetrazol-5-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms
in an organic molecule. For 2-(1H-tetrazol-5-yl)phenol, both *H and 3C NMR are required for
full characterization. The data presented here was acquired in deuterated dimethyl sulfoxide
(DMSO-de), a common solvent for this class of compounds due to its ability to dissolve polar,
hydrogen-bond-donating species.

'H NMR Analysis

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The
aromatic region is of particular interest, as the ortho-substitution pattern gives rise to a distinct
set of coupled signals.
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) (ppm)
Hz

6.99-7.10 Multiplet (m) 2H - Phenyl H
7.42 Triplet (%) 1H 7.5 Phenyl H
8.00 Doublet (d) 1H 7.5 Phenyl H

Data sourced
from Royal
Society of
Chemistry
supplementary

information.[2]

Expert Insights: The H NMR spectrum clearly indicates four protons on a substituted benzene
ring.[2] The complex multiplet at  6.99-7.10 and the distinct triplet and doublet signals are
characteristic of an ortho-substituted phenolic ring. The protons ortho and para to the hydroxyl
group are typically shifted upfield, while the proton ortho to the electron-withdrawing tetrazole
group is shifted downfield (6 8.00). In a DMSO-ds solvent, the acidic protons from the phenol (-
OH) and the tetrazole (N-H) are expected to be present. While not explicitly detailed in the peak
list, they often appear as broad singlets that can exchange with residual water in the solvent,
sometimes leading to their signal being significantly broadened or suppressed. Their absence
from a simple peak list is not unusual and further 2D NMR or D20 exchange experiments could
confirm their presence.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(1H-tetrazol-5-yl)phenol
and dissolve it in ~0.7 mL of DMSO-ds in a clean, dry NMR tube.

 Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
¢ Acquisition Parameters:

o Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).
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o Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-
noise ratio.

o Apply a 90° pulse angle with a relaxation delay of 1-2 seconds.

o Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and
perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the
chemical shift scale to the residual solvent peak of DMSO-de (& ~2.50 ppm).

3C NMR Analysis

The 3C NMR spectrum reveals the number of chemically distinct carbon environments and
provides information about their electronic state.

Chemical Shift (8) (ppm) Assighment
110.9 Phenyl C
116.7 Phenyl C
120.2 Phenyl C
129.4 Phenyl C
133.0 Phenyl C
152.0 Phenyl C (C-0)
155.6 Tetrazole C

Data sourced from Royal Society of Chemistry

supplementary information.[2]

Expert Insights: The spectrum displays seven distinct signals, corresponding to the seven
carbon atoms in the molecule.[2] The signal at d 155.6 ppm is characteristic of the carbon atom
within the electron-deficient tetrazole ring. The signal at d 152.0 ppm is assigned to the ipso-
carbon of the phenol ring, which is significantly deshielded by the attached oxygen atom. The
remaining five signals correspond to the other carbons of the phenyl ring, with their specific
shifts influenced by the electronic effects of both the hydroxyl and tetrazole substituents.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra21481e/c5ra21481e1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21481e/c5ra21481e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: 13C NMR Spectroscopy
o Sample Preparation: Use the same sample prepared for *H NMR analysis.
 Instrumentation: Utilize a 75 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

[e]

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

o

Set a wider spectral width (e.g., 0-200 ppm).

[¢]

A greater number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

[¢]

Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity is not
required.

o Data Processing: Process the FID similarly to the tH spectrum, referencing the spectrum to
the DMSO-ds solvent peak (6 ~39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum of 2-(1H-tetrazol-5-yl)phenol is characterized by the vibrations of
the O-H, N-H, and aromatic C-H bonds, as well as the stretching of the heterocyclic and

aromatic rings.
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Wavenumber (vmax) cm~—*

Assignment

3175, 2970, 2855, 2721, 2561

O-H and N-H stretching (broad, H-bonding)

C=N and C=C stretching (aromatic/tetrazole

1616, 1545 fings)

1490, 1467 Aromatic C=C stretching

1298 C-0O stretching (phenolic)

745 C-H bending (ortho-disubstituted aromatic)

Data sourced from Royal Society of Chemistry

supplementary information.[2]

Expert Insights: The most diagnostic feature is the very broad and complex series of

absorptions spanning from ~3200 cm~* down to ~2500 cm~1.[2] This is a classic signature of

strong intermolecular and intramolecular hydrogen bonding involving both the phenolic O-H

and the tetrazole N-H groups. The C=N and C=C stretching vibrations from the two rings

appear in the 1620-1450 cm~1 region. The strong band at 1298 cm™! is indicative of the

phenolic C-O stretch, and the absorption at 745 cm~1 strongly suggests an ortho-substitution

pattern on the benzene ring.[2][3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

o Sample Preparation: Grind a small amount (~1-2 mg) of 2-(1H-tetrazol-5-yl)phenol with

~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) for several minutes to form a transparent or translucent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1.

e Background Correction: A background spectrum of the empty sample compartment should

be acquired and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural
clues based on its fragmentation pattern under ionization.

m/z lon Interpretation
162 [M]*+ Molecular lon
161 [M-H]* Loss of a proton
Loss of a nitrogen molecule
133 [M-Nz]*+ o
(characteristic of tetrazoles)
Loss of a second nitrogen
105 [M-2N2]*

molecule

Data sourced from Royal
Society of Chemistry

supplementary information.[2]

Expert Insights: The mass spectrum confirms the molecular weight of the compound with the
molecular ion peak [M]* at m/z 162.[2] The most significant fragmentation pathway for 5-
substituted-1H-tetrazoles is the retro [2+3] cycloaddition, leading to the elimination of a
molecule of nitrogen (N2, 28 Da).[4] This is clearly observed by the presence of a strong peak
at m/z 133 ([M-28]*). The subsequent loss of another nitrogen molecule to give the ion at m/z
105 is also a characteristic fragmentation.[2] This pattern provides powerful evidence for the
presence of the tetrazole ring.
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Caption: Key fragmentation pathway of 2-(1H-tetrazol-5-yl)phenol in MS.
Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent
(e.g., methanol, acetonitrile).

 lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV) in the ion source, causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: lons are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

Integrated Analytical Workflow

No single technique provides all the necessary information. The synergy between NMR, IR,
and MS creates a self-validating system for structural confirmation.
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2-(1H-tetrazol-5-yl)phenol
(Unknown Structure)

Mass Spec (MS) Infrared (IR) NMR ('H, 2C)

Defines:

- C-H Framework
- Connectivity

- Ortho-substitution

Confirms:
O-H / N-H (H-Bonded)
- Aromatic Ring
- Phenolic C-O

Provides:
- Molecular Weight (162 Da)
- N2 Loss Fragmentation

Confirmed Structure

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic profile of 2-(1H-tetrazol-5-yl)phenol is distinct and well-defined. The
combination of *H and 13C NMR precisely maps the carbon-hydrogen skeleton, while IR
spectroscopy confirms the key functional groups (hydroxyl, tetrazole N-H, aromatic ring) and
their hydrogen-bonded state. Finally, mass spectrometry validates the molecular weight and
reveals a characteristic fragmentation pattern involving the loss of N2 molecules. Together,
these techniques provide an authoritative and trustworthy analytical package for the
unambiguous identification and quality assessment of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-(1H-
tetrazol-5-yl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417642#spectroscopic-data-for-2-1h-tetrazol-5-yl-
phenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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